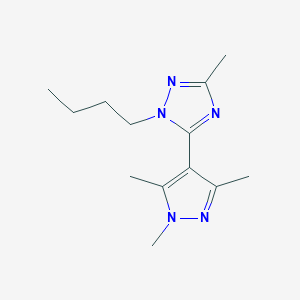
N-(2,5-dichlorophenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-naphthamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since become a popular drug for the treatment of pain, inflammation, and fever. The purpose of
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, N-(2,5-dichlorophenyl)-2-naphthamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that are involved in the inflammatory response. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. Diclofenac also has an effect on the cardiovascular system, reducing the risk of thrombotic events.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has a well-established mechanism of action and has been extensively studied, making it a useful tool for investigating the inflammatory response. However, N-(2,5-dichlorophenyl)-2-naphthamide also has some limitations. It can have off-target effects, meaning that it may affect other pathways in addition to its intended target. In addition, it can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
For research involving N-(2,5-dichlorophenyl)-2-naphthamide include the development of new formulations, investigation of its effects on the gut microbiome, and exploration of its potential as an anti-cancer agent.
Synthesis Methods
Diclofenac is synthesized from 2,5-dichloroaniline and 2-naphthol. The reaction involves the conversion of 2,5-dichloroaniline to its diazonium salt, which is then coupled with 2-naphthol to form N-(2,5-dichlorophenyl)-2-naphthamide. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as ascorbic acid or sodium sulfite.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, N-(2,5-dichlorophenyl)-2-naphthamide has been shown to have antipyretic and antiplatelet effects, making it useful in the treatment of fever and thrombotic disorders.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-7-8-15(19)16(10-14)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMJANYPRKYWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)





![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)
![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)